5-(4-Chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
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Overview
Description
2H-1,4-Benzodiazepin-2-one, 5-(4-chlorophenyl)-1,3-dihydro- is a compound belonging to the benzodiazepine class of drugs. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and seizures. This particular compound is characterized by the presence of a 4-chlorophenyl group at the 5-position of the benzodiazepine ring, which contributes to its unique pharmacological profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzodiazepin-2-one, 5-(4-chlorophenyl)-1,3-dihydro- typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the benzodiazepine ring.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzodiazepin-2-one, 5-(4-chlorophenyl)-1,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: N-oxides of the benzodiazepine ring.
Reduction: Dihydrobenzodiazepine derivatives.
Substitution: Various substituted benzodiazepines with different functional groups.
Scientific Research Applications
2H-1,4-Benzodiazepin-2-one, 5-(4-chlorophenyl)-1,3-dihydro- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, epilepsy, and other neurological disorders.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily by interacting with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. It enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and a calming effect. The presence of the 4-chlorophenyl group enhances its binding affinity and potency at the GABA receptor.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another well-known benzodiazepine with similar anxiolytic and anticonvulsant properties.
Lorazepam: A benzodiazepine with a shorter duration of action compared to diazepam.
Clonazepam: Known for its potent anticonvulsant effects.
Uniqueness
2H-1,4-Benzodiazepin-2-one, 5-(4-chlorophenyl)-1,3-dihydro- is unique due to the presence of the 4-chlorophenyl group, which enhances its pharmacological properties. This structural feature distinguishes it from other benzodiazepines and contributes to its specific therapeutic effects.
Properties
CAS No. |
2894-52-2 |
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Molecular Formula |
C15H11ClN2O |
Molecular Weight |
270.71 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H11ClN2O/c16-11-7-5-10(6-8-11)15-12-3-1-2-4-13(12)18-14(19)9-17-15/h1-8H,9H2,(H,18,19) |
InChI Key |
NTVANYIWXRUGQR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2C(=N1)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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